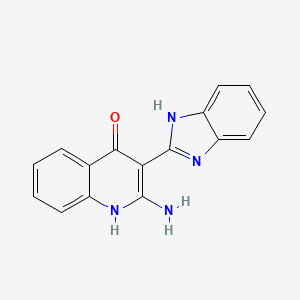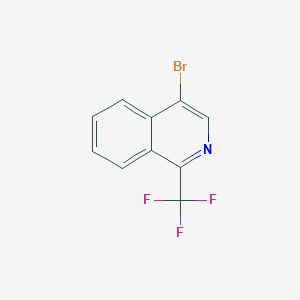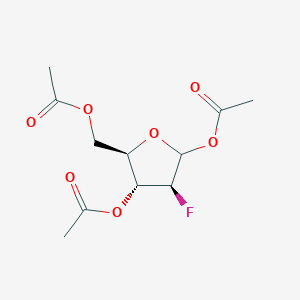
2-(2,6-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-ジメトキシフェニル)-2,3-ジヒドロキノリン-4(1H)-オンは、キノリンオン類に属する有機化合物です。この化合物は、2,6-ジメトキシフェニル基で置換されたキノリンオンコア構造の存在によって特徴付けられます。
準備方法
合成ルートと反応条件
2-(2,6-ジメトキシフェニル)-2,3-ジヒドロキノリン-4(1H)-オンの合成は、通常、以下の手順を含みます。
出発物質: 合成は、2,6-ジメトキシベンズアルデヒドと適切なアニリン誘導体から始まります。
縮合反応: 最初のステップは、塩酸などの酸触媒の存在下で、2,6-ジメトキシベンズアルデヒドとアニリン誘導体との縮合反応を含み、イミン中間体を形成します。
環化: イミン中間体は、酸性または塩基性条件下で環化し、キノリンオンコア構造を形成します。
還元: 最後のステップは、キノリンオンを還元して2-(2,6-ジメトキシフェニル)-2,3-ジヒドロキノリン-4(1H)-オンを得ることです。
工業生産方法
この化合物の工業生産方法は、同様の合成ルートを含む場合がありますが、大規模生産に最適化されています。これには、連続フロー反応器、自動合成システム、効率的な精製技術の使用が含まれ、高収率と高純度が保証されます。
化学反応の分析
反応の種類
2-(2,6-ジメトキシフェニル)-2,3-ジヒドロキノリン-4(1H)-オンは、次のような様々な化学反応を起こします。
酸化: この化合物は、酸化されてキノリンオン誘導体を形成することができます。
還元: 還元反応により、キノリンオンコアをジヒドロキノリンオンに変換することができます。
置換: 求電子置換反応および求核置換反応は、芳香環およびキノリンオンコアで起こり得ます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬が、様々な条件下で使用されます。
生成される主な生成物
酸化: キノリンオン誘導体。
還元: ジヒドロキノリンオン誘導体。
置換: 置換されたキノリンオンおよびジヒドロキノリンオン誘導体。
科学的研究の応用
2-(2,6-ジメトキシフェニル)-2,3-ジヒドロキノリン-4(1H)-オンは、いくつかの科学研究に適用されています。
化学: 有機合成におけるビルディングブロックとして、および配位化学における配位子として使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について研究されています。
医学: 様々な疾患の治療における潜在的な治療用途について調査されています。
産業: 新規材料の開発や、複雑な有機分子の合成における前駆体として利用されています。
作用機序
2-(2,6-ジメトキシフェニル)-2,3-ジヒドロキノリン-4(1H)-オンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、以下の方法で効果を発揮する可能性があります。
酵素への結合: 代謝経路に関与する特定の酵素を阻害または活性化します。
受容体との相互作用: 細胞表面の受容体の活性を調節します。
遺伝子発現の変更: 様々な生物学的プロセスに関与する遺伝子の発現に影響を与えます。
類似の化合物との比較
類似の化合物
2,6-ジメトキシフェノール:
キノリンオン誘導体: キノリンオン構造は似ていますが、置換基が異なる化合物。
独自性
2-(2,6-ジメトキシフェニル)-2,3-ジヒドロキノリン-4(1H)-オンは、その特定の置換パターンにより、他の類似の化合物とは異なる化学的および生物学的特性を付与するため、ユニークです。
この記事では、2-(2,6-ジメトキシフェニル)-2,3-ジヒドロキノリン-4(1H)-オンについて、合成、反応、応用、作用機序、類似の化合物との比較など、包括的な概要を説明しています。
類似化合物との比較
Similar Compounds
2,6-Dimethoxyphenol:
Quinolinone Derivatives: Compounds with similar quinolinone structures but different substituents.
Uniqueness
2-(2,6-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
882854-41-3 |
|---|---|
分子式 |
C17H17NO3 |
分子量 |
283.32 g/mol |
IUPAC名 |
2-(2,6-dimethoxyphenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C17H17NO3/c1-20-15-8-5-9-16(21-2)17(15)13-10-14(19)11-6-3-4-7-12(11)18-13/h3-9,13,18H,10H2,1-2H3 |
InChIキー |
QXOYLLMRYMCVHO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)OC)C2CC(=O)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11843703.png)

![7-(Trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11843718.png)



![4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B11843737.png)
